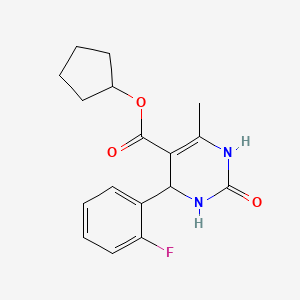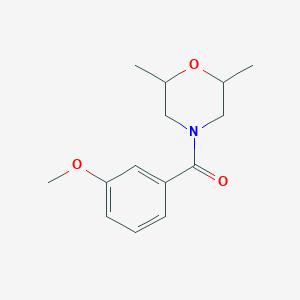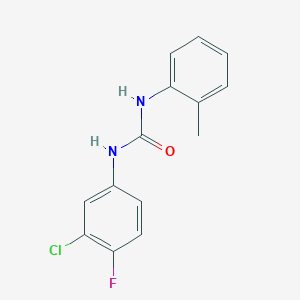![molecular formula C20H24N4O2 B5081408 N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5081408.png)
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide, also known as MP-PPP, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives and has been synthesized using various methods.
作用機序
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide acts as a reuptake inhibitor of dopamine, which increases the concentration of dopamine in the synaptic cleft. This leads to an increase in dopamine signaling, which can have various effects on the central nervous system. This compound has also been shown to have an affinity for the serotonin transporter, which may contribute to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various effects on the central nervous system, including increased locomotor activity and an increase in dopamine signaling. It has also been shown to have an effect on the reward pathway, which may contribute to its potential as a drug of abuse. This compound has been shown to have an effect on the cardiovascular system, including an increase in heart rate and blood pressure.
実験室実験の利点と制限
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide has been shown to be a useful tool for studying the central nervous system and its pharmacology. It has been used in animal studies to investigate the effects of dopamine signaling and its potential as a treatment for Parkinson's disease. However, this compound has limitations in terms of its potential as a drug of abuse and its potential for side effects.
将来の方向性
For N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide research include investigating its potential as a treatment for Parkinson's disease and other neurological disorders. It may also be useful in studying the reward pathway and addiction. Further research is needed to fully understand the pharmacological properties of this compound and its potential for therapeutic use.
合成法
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide has been synthesized using various methods, including the reaction of 3-methylbenzoyl chloride with 2-pyrazinecarboxylic acid, followed by the reaction with piperidine. Another method involves the reaction of 3-methylbenzoic acid with 2-pyrazinecarbonyl chloride, followed by the reaction with piperidine. These methods have been optimized to yield high purity and yield of this compound.
科学的研究の応用
N-(3-methylphenyl)-3-[1-(2-pyrazinylcarbonyl)-4-piperidinyl]propanamide has been studied for its potential pharmacological properties, including its effect on the central nervous system. It has been shown to have an affinity for the dopamine transporter, which is involved in the reuptake of dopamine. This compound has been studied for its potential as a treatment for Parkinson's disease, as well as its potential as a psychostimulant. It has also been studied for its potential as a drug of abuse.
特性
IUPAC Name |
N-(3-methylphenyl)-3-[1-(pyrazine-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-15-3-2-4-17(13-15)23-19(25)6-5-16-7-11-24(12-8-16)20(26)18-14-21-9-10-22-18/h2-4,9-10,13-14,16H,5-8,11-12H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZJQYCKTWPARQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC2CCN(CC2)C(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bicyclo[2.2.1]hept-2-yl-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B5081338.png)
![3-ethyl-8-{[(4S)-4-isopropenyl-1-cyclohexen-1-yl]methyl}-1-(3-methylbutyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5081340.png)
![2-methyl-N-{4-[(2-thienylamino)carbonyl]phenyl}-3-furamide](/img/structure/B5081343.png)
![3-({[4-(2,5-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5081349.png)
![2-bromo-6-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5081352.png)
![4-[(1-acetyl-4-piperidinyl)oxy]-N-(cyclohexylmethyl)-3-methoxybenzamide](/img/structure/B5081360.png)
![N-[3-({[3-(acetylamino)phenyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5081367.png)
![4-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-2-methylbenzene](/img/structure/B5081371.png)
![3-[(4-chloro-2-hydroxyphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5081375.png)
![{2-[1-(dimethylamino)ethyl]phenyl}(2,4-dimethylphenyl)phenylmethanol](/img/structure/B5081393.png)
![4-(3,5-dichlorophenyl)-10-tricyclo[3.3.1.1~3,7~]dec-2-ylidene-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5081398.png)


